molecular formula C10H20N2S B1463343 1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-amine CAS No. 1158774-67-4

1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-amine

Cat. No. B1463343
M. Wt: 200.35 g/mol
InChI Key: LJDBWJGRQUBZBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-amine” is a chemical compound with the molecular formula C10H20N2O . It is also known by its IUPAC name "1-tetrahydropyran-4-ylpiperidin-4-amine" .


Molecular Structure Analysis

The molecular structure of “1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-amine” consists of a piperidine ring attached to a tetrahydro-2H-thiopyran ring . The exact 3D structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy, but such data is not available in the current resources.


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-amine” include a molecular weight of 184.28 . It is a solid at room temperature . More specific properties such as melting point, boiling point, and density are not available in the current resources.

Scientific Research Applications

Antimicrobial and Anticonvulsant Screening

  • Field : Medical Chemistry
  • Application : This compound has been used in the synthesis of thiazoles and selenazoles, which have shown strong activity against Candida spp. and some strains of Candida spp. isolated from clinical materials .
  • Method : The compound was used in the synthesis of 22 novel thiazoles and selenazoles derived from dihydro-2H-thiopyran-4(3H)-one .
  • Results : Compounds derived from this compound showed very strong activity against Candida spp. with MIC ranging from 1.95 to 15.62mg/ml. Some of these compounds also showed statistically significant anticonvulsant activity in the pentylenetetrazole model .

Preparation of Stable Free Nitroxyl Radicals, Photosensitive Semiconductors, and Electrochromic Materials

  • Field : Material Science
  • Application : Tetrahydro-4H-thiopyran-4-ones are valuable reagents for the preparation of stable free nitroxyl radicals, photosensitive semiconductors, and electrochromic materials .
  • Method : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The outcomes of these applications were not specified in the source .

Synthesis of Dipeptides, Spiroimidazolones, Tetrahydrocarbazoles, and α-Hydroxy Esters

  • Field : Organic Chemistry
  • Application : The compound has been utilized in various condensation reactions for the preparation of dipeptides, spiroimidazolones, tetrahydrocarbazoles, and α-hydroxy esters .
  • Method : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The outcomes of these applications were not specified in the source .

Preparation of Synthetic Juvenile Hormones and Pheromones

  • Field : Biochemistry
  • Application : Tetrahydro-4H-thiopyran-4-ones are valuable reagents for the preparation of synthetic juvenile hormones and pheromones .
  • Method : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The outcomes of these applications were not specified in the source .

Antitumor, Antibacterial, Antiparasitic, and Antifungal Activity

  • Field : Pharmacology
  • Application : Some derivatives of tetrahydro-4H-thiopyran-4-ones have been characterized with antitumor, antibacterial, antiparasitic, and antifungal activity .
  • Method : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The outcomes of these applications were not specified in the source .

Inhibitors of Phosphodiesterase and β-secretase BACE1

  • Field : Neuropharmacology
  • Application : Some derivatives of tetrahydro-4H-thiopyran-4-ones have shown promise as inhibitors of phosphodiesterase and β-secretase BACE1 .
  • Method : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The outcomes of these applications were not specified in the source .

Synthesis of Stable Free Spirocyclic Nitroxyl Radicals

  • Field : Organic Chemistry
  • Application : Tetrahydro-4H-thiopyran-4-ones are successfully employed in organic synthesis to access stable free spirocyclic nitroxyl radicals .
  • Method : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The outcomes of these applications were not specified in the source .

Preparation of Photosensitive Semiconductors and Electrochromic Materials

  • Field : Material Science
  • Application : Tetrahydro-4H-thiopyran-4-ones are valuable reagents for the preparation of photosensitive semiconductors and electrochromic materials .
  • Method : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The outcomes of these applications were not specified in the source .

Synthesis of Synthetic Analogs of Natural Compounds

  • Field : Biochemistry
  • Application : Tetrahydro-4H-thiopyran-4-ones are valuable reagents for the synthesis of synthetic analogs of natural compounds .
  • Method : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The outcomes of these applications were not specified in the source .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling .

properties

IUPAC Name

1-(thian-4-yl)piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2S/c11-9-1-5-12(6-2-9)10-3-7-13-8-4-10/h9-10H,1-8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJDBWJGRQUBZBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C2CCSCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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